molecular formula C25H36N4O3 B2926435 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 2375270-79-2

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Katalognummer B2926435
CAS-Nummer: 2375270-79-2
Molekulargewicht: 440.588
InChI-Schlüssel: UWIDBJSDFDLNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the CAS Number: 2375270-79-2 . It has a molecular weight of 440.59 . The IUPAC name for this compound is 1,3-bis (4- (2-methoxyphenyl)piperazin-1-yl)propan-2-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H36N4O3/c1-31-24-9-5-3-7-22 (24)28-15-11-26 (12-16-28)19-21 (30)20-27-13-17-29 (18-14-27)23-8-4-6-10-25 (23)32-2/h3-10,21,30H,11-20H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonism

This compound has shown potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for treating various neurological conditions, including Alzheimer’s disease. The compound’s affinity for these receptors could lead to the development of new treatments for neurodegenerative and psychiatric conditions .

Cardiac Hypertrophy and Heart Failure Treatment

Due to its interaction with adrenergic receptors, this compound may be useful in treating cardiac hypertrophy and congestive heart failure. By modulating receptor activity, it could offer a new approach to managing these heart conditions .

Hypertension and Angina Management

The compound’s ability to act on alpha1-adrenergic receptors also suggests applications in managing hypertension and angina pectoris. Its receptor affinity could be leveraged to develop medications that help control blood pressure and chest pain associated with these conditions .

Prostate Hyperplasia Therapy

Alpha1-adrenergic receptors play a role in the contraction of smooth muscles in the lower urinary tract and prostate. As such, this compound could be investigated for its therapeutic potential in treating benign prostate hyperplasia by relaxing these muscles .

Anaphylaxis and Asthma

The compound’s receptor antagonism properties might be beneficial in treating anaphylaxis and asthma, where controlling the response of alpha1-adrenergic receptors is crucial in managing these allergic and respiratory conditions .

Hyperthyroidism Treatment

Hyperthyroidism, characterized by an overactive thyroid gland, could potentially be managed by compounds like EN300-7436840 due to their effects on adrenergic receptors, which are implicated in the disease’s symptomatology .

Analytical Studies in Drug Formulation

EN300-7436840 is used in analytical studies during the commercial production of drugs like Ranolazine. It plays a role in quality control and toxicity studies, which are essential for drug safety and efficacy .

Chemical Synthesis and Modification

The compound is utilized in chemical synthesis, where it serves as a building block for creating more complex molecules. Its structure allows for functionalization, which is a critical step in developing new pharmacologically active agents .

Eigenschaften

IUPAC Name

1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIDBJSDFDLNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.